molecular formula C13H18FN3O2 B6643515 3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide

3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide

Cat. No. B6643515
M. Wt: 267.30 g/mol
InChI Key: GSRQFEOZGQCKIM-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in scientific research applications, particularly in the field of cancer treatment.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide involves the inhibition of a specific enzyme called poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide in lab experiments is its specificity for PARP inhibition. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of PARP in various biological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide. One direction is to further investigate its potential use in cancer treatment, particularly in combination with other cancer treatments. Another direction is to study its potential use in the treatment of other diseases such as neurodegenerative diseases and inflammatory diseases. Additionally, further research is needed to optimize the synthesis and formulation of this compound for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide is a promising compound that has shown potential for use in cancer treatment and other disease states. Its specificity for PARP inhibition and minimal off-target effects make it a useful tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of 3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide involves several steps. The first step involves the reaction of 3-fluoropyridine with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine. The next step involves the reaction of this intermediate compound with a carboxylic acid derivative such as ethyl chloroformate or benzyl chloroformate to form the final product, 3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide.

Scientific Research Applications

3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-fluoro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c14-12-10-15-4-2-11(12)13(18)16-3-1-5-17-6-8-19-9-7-17/h2,4,10H,1,3,5-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRQFEOZGQCKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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